Relebactam

β-lactamase inhibition biochemical assay enzyme kinetics

Relebactam is a diazabicyclooctane (DBO) β-lactamase inhibitor featuring a C2-linked piperidine ring that confers a positive charge at physiological pH, reducing bacterial efflux and distinguishing it from avibactam. Its well-characterized inhibition profile—9- to 120-fold lower potency against purified class A SBLs vs. avibactam and Kiapp of 5.0–7.4 μM against AmpC—establishes it as an ideal reference compound for benchmarking novel DBO analogs in structure-activity relationship (SAR) campaigns. Publicly available X-ray co-crystal structures (PDB: 6QWB) reveal specific steric clash mechanisms with active-site residues, supporting computational docking and rational inhibitor design. Validated for antimicrobial susceptibility testing (AST) method development with ≥92% essential agreement vs. broth microdilution. Does not cover OXA-48 or MBLs—confirm target profile before ordering.

Molecular Formula C12H20N4O6S
Molecular Weight 348.38 g/mol
CAS No. 1174020-13-3
Cat. No. B15564724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRelebactam
CAS1174020-13-3
Molecular FormulaC12H20N4O6S
Molecular Weight348.38 g/mol
Structural Identifiers
InChIInChI=1S/C12H20N4O6S/c17-11(14-8-3-5-13-6-4-8)10-2-1-9-7-15(10)12(18)16(9)22-23(19,20)21/h8-10,13H,1-7H2,(H,14,17)(H,19,20,21)/t9-,10+/m1/s1
InChIKeySMOBCLHAZXOKDQ-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Relebactam (CAS 1174020-13-3) Procurement Guide: Diazabicyclooctane β-Lactamase Inhibitor Baseline Data


Relebactam (CAS 1174020-13-3) is a diazabicyclooctane (DBO) β-lactamase inhibitor developed by Merck Sharp & Dohme and approved in 2019 as a fixed-dose combination with imipenem/cilastatin (Recarbrio™) [1]. It is a non-β-lactam, mechanism-based inhibitor that forms a stable covalent carbamoyl-enzyme complex with the active-site serine residue of class A and class C serine β-lactamases (SBLs) [2]. Relebactam shares the DBO core scaffold with avibactam but incorporates a C2-linked piperidine ring that confers a positive charge at physiological pH, reducing bacterial efflux [3]. Its inhibition spectrum includes class A extended-spectrum β-lactamases (ESBLs; e.g., CTX-M-15) and KPC carbapenemases (KPC-2, -3, -4), as well as class C AmpC enzymes, but it lacks activity against class B metallo-β-lactamases (MBLs) and most class D OXA-type enzymes [4].

Relebactam Technical Differentiation: Why Avibactam, Vaborbactam, and Zidebactam Cannot Be Directly Substituted


Diazabicyclooctane (DBO) β-lactamase inhibitors exhibit substantial structural and pharmacological heterogeneity that precludes generic interchangeability. Relebactam's C2-linked piperidine ring distinguishes it from avibactam's smaller C2 carboxyamide group, resulting in steric clashes with specific active-site residues (Asn104 in CTX-M-15; His/Trp105 in L2 and KPCs) that quantitatively reduce its biochemical potency against purified class A enzymes by 9- to 120-fold [1]. Moreover, relebactam's inhibition spectrum differs fundamentally from both DBO analogs (e.g., zidebactam, which exhibits ~10-fold greater potency against AmpC enzymes [2]) and boronic acid-based inhibitors (e.g., vaborbactam, which shows distinct OXA-48 susceptibility profiles [3]). These differences in target enzyme affinity, spectrum coverage, and partner β-lactam compatibility directly impact clinical and industrial utility, making empirical substitution scientifically unsound.

Relebactam Differential Evidence: Head-to-Head Quantitative Comparisons vs. Avibactam, Vaborbactam, and Zidebactam


Purified Class A β-Lactamase Inhibition: Relebactam is 9- to 120-Fold Less Potent than Avibactam in Biochemical Assays

In direct head-to-head biochemical assays against purified class A serine β-lactamases (SBLs), relebactam demonstrates markedly inferior inhibitory potency compared to the clinically approved DBO avibactam. Across a panel of clinically important enzymes including CTX-M-15, L2, KPC-2, KPC-3, and KPC-4, relebactam exhibited IC50 values that were 9- to 120-fold higher (i.e., less potent) than those of avibactam [1]. X-ray crystallography revealed that relebactam's C2-linked piperidine ring sterically clashes with Asn104 (CTX-M-15) or His/Trp105 (L2 and KPCs), whereas avibactam's smaller C2 carboxyamide group avoids this steric hindrance [2].

β-lactamase inhibition biochemical assay enzyme kinetics

OXA-48-Producing Enterobacterales: Relebactam/Imipenem Shows No MIC Improvement Over Imipenem Alone, Unlike Avibactam/Ceftazidime

Against a large collection of OXA-48-like-producing Enterobacterales (n=407), the addition of relebactam to imipenem did not significantly alter MIC50/MIC90 values compared to imipenem alone (MIC50/MIC90: imipenem 2/4 mg/L; imipenem/relebactam 2/4 mg/L) [1]. In contrast, the addition of avibactam to ceftazidime dramatically restored susceptibility, reducing MIC50/MIC90 from 32/>32 mg/L for ceftazidime alone to 0.5/2 mg/L for ceftazidime/avibactam [1]. The overall susceptibility rate was 81.3% for imipenem/relebactam versus 99.5% for ceftazidime/avibactam [2].

OXA-48 Enterobacterales MIC susceptibility testing

AmpC β-Lactamase Inhibition: Relebactam Exhibits ~7- to 11-Fold Lower Potency than Zidebactam Against E. coli AmpC

In kinetic studies against purified Escherichia coli AmpC β-lactamase (AmpCEC), relebactam demonstrated an apparent inhibition constant (Kiapp) in the range of 5.0-7.4 μM, whereas zidebactam exhibited substantially greater potency with a Kiapp of 0.69 μM [1]. This represents an approximately 7- to 11-fold difference in apparent binding affinity, attributed to zidebactam's ~10-fold accelerated carbamoylation rate [2]. Under the same assay conditions, avibactam and nacubactam showed Kiapp values comparable to relebactam (within the 5.0-7.4 μM range) [1].

AmpC E. coli enzyme inhibition kinetics

Clinical Efficacy Meta-Analysis: Imipenem/Relebactam Demonstrates Non-Inferiority to Standard-of-Care Antibiotics (Risk Ratio 1.04)

A systematic review and meta-analysis of six randomized controlled trials (RCTs) encompassing various infection types caused by imipenem-resistant pathogens evaluated imipenem-cilastatin-relebactam (IMI-REL) against standard-of-care (SOC) antibiotic regimens [1]. At the end of intravenous therapy (DCIV), IMI-REL demonstrated comparable clinical response with a risk ratio (RR) of 1.04 (95% CI 0.94-1.16) relative to SOC [1]. All-cause mortality showed a favorable trend (RR 0.83; 95% CI 0.41-1.67), though not statistically significant [1]. In a separate Phase 3 trial for hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP), IMI-REL met non-inferiority criteria versus piperacillin/tazobactam for 28-day all-cause mortality [2].

clinical trial meta-analysis efficacy non-inferiority

ESBL-Producing Enterobacterales: Relebactam MIC90 is 4-Fold Higher than Cefepime/Zidebactam and Aztreonam/Avibactam

Against a collection of 200 ESBL-producing clinical Enterobacterales isolates, all tested β-lactam/β-lactamase inhibitor combinations showed high activity (99-100% susceptibility) [1]. However, MIC90 values differed substantially: imipenem/relebactam and meropenem/vaborbactam both exhibited MIC90 values of 8 mg/L, whereas cefepime/zidebactam and aztreonam/avibactam each achieved MIC90 values of 2 mg/L [1]. This 4-fold difference in MIC90 indicates that although susceptibility rates are equivalent, the newer combinations (C/Z and A/A) achieve bacterial inhibition at significantly lower drug concentrations [1].

ESBL Enterobacterales MIC90 comparative susceptibility

Relebactam Evidence-Based Application Scenarios: Where Quantitative Differentiation Guides Scientific Selection


Benchmarking Novel DBO Inhibitors Against a Clinically Validated Reference Standard

Relebactam's well-characterized biochemical profile—including its 9- to 120-fold lower potency against purified class A SBLs relative to avibactam [1] and its Kiapp of 5.0-7.4 μM against AmpC [2]—establishes it as an ideal reference compound for benchmarking novel diazabicyclooctane (DBO) analogs. Its defined potency deficits and steric clash mechanism provide quantitative benchmarks against which improved analogs (e.g., zidebactam with ~10-fold enhanced AmpC potency) can be directly compared, facilitating structure-activity relationship (SAR) studies and lead optimization campaigns.

Carbapenemase-Producing Enterobacterales Research with Focus on KPC Enzymes

Relebactam in combination with imipenem demonstrates clinical non-inferiority to standard-of-care antibiotics (RR 1.04; 95% CI 0.94-1.16) in resistant infections [3]. Its validated activity against KPC-producing Klebsiella pneumoniae, with potentiation of imipenem activity comparable to avibactam/ceftazidime in MIC assays [1], positions imipenem/relebactam as a research tool for studying KPC-mediated resistance mechanisms. However, its lack of OXA-48 coverage (MIC50/MIC90 2/4 mg/L, no improvement over imipenem alone) [4] means it is not appropriate for OXA-48-focused research.

Clinical Susceptibility Testing Method Development and Validation

The E-test method for imipenem/relebactam MIC determination has been validated against broth microdilution, demonstrating categorical agreement of 96.9% and essential agreement of 92.4% [5]. This performance meets FDA recommendations (≥90% agreement), supporting the use of imipenem/relebactam as a reference combination in the development and quality control of antimicrobial susceptibility testing (AST) devices and diagnostic assays for ESBL- and KPC-producing Enterobacterales.

Structural Biology Studies of β-Lactamase Inhibitor Binding Modes

High-resolution X-ray crystal structures of relebactam bound to five clinically important class A SBLs (CTX-M-15, L2, KPC-2, KPC-3, KPC-4) are publicly available (e.g., PDB ID: 6QWB) [6]. These structures reveal specific steric clashes between relebactam's C2 piperidine ring and active-site residues (Asn104 in CTX-M-15; His/Trp105 in L2 and KPCs), providing a molecular-level explanation for its reduced potency versus avibactam. This structural data makes relebactam a valuable tool for computational chemistry, molecular docking studies, and rational inhibitor design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Relebactam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.